Conformational Rigidity Advantage: Zero Rotatable Bonds versus 5-(Fluoromethyl) Analog
The 5-fluoro substituent is directly attached to the cyclopentane ring, yielding zero rotatable chemical bonds, whereas the 5-(fluoromethyl) analog (CAS 1782411-21-5) introduces a methylene spacer that adds one rotatable bond, increasing conformational flexibility [1]. In drug design, reducing the number of rotatable bonds is associated with improved oral bioavailability and enhanced ligand binding affinity due to reduced entropic penalty upon target binding [2].
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 0 rotatable bonds (C₇H₁₂FN, MW 129.18) |
| Comparator Or Baseline | 5-(Fluoromethyl)-octahydrocyclopenta[c]pyrrole: 1 rotatable bond (C₈H₁₄FN, MW 143.20, XLogP3-AA = 1.2) |
| Quantified Difference | Δ Rotatable bonds = −1 (more rigid); Δ MW = −14.02 Da (lower molecular weight) |
| Conditions | Computed physicochemical properties (PubChem/Chem960 database values) |
Why This Matters
Lower rotatable bond count and lower molecular weight support superior ligand efficiency metrics and potential for improved pharmacokinetic profiles in lead optimization programs.
- [1] PubChem. 5-(Fluoromethyl)-octahydrocyclopenta[c]pyrrole (CID 84716278). Computed Properties: XLogP3-AA = 1.2, Rotatable Bond Count = 1, MW = 143.20. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/84716278 View Source
- [2] Veber DF et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n View Source
